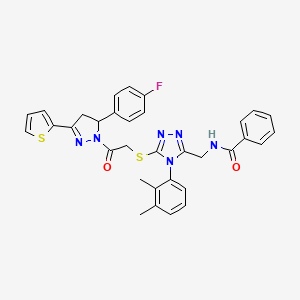![molecular formula C32H38N2O5 B14998272 N-[2-(1,3-benzodioxol-5-ylamino)-2-oxo-1-phenylethyl]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide](/img/structure/B14998272.png)
N-[2-(1,3-benzodioxol-5-ylamino)-2-oxo-1-phenylethyl]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1,3-benzodioxol-5-ylamino)-2-oxo-1-phenylethyl]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a phenyl group, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzodioxol-5-ylamino)-2-oxo-1-phenylethyl]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Amidation Reaction: The benzodioxole intermediate is then reacted with an amine to form the amide linkage.
Coupling with Phenyl and Hydroxyphenyl Groups: The final steps involve coupling reactions to attach the phenyl and hydroxyphenyl groups to the amide backbone.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzodioxol-5-ylamino)-2-oxo-1-phenylethyl]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group yields quinones, while reduction of the amide group results in amines.
Scientific Research Applications
N-[2-(1,3-benzodioxol-5-ylamino)-2-oxo-1-phenylethyl]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzodioxol-5-ylamino)-2-oxo-1-phenylethyl]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide involves its interaction with specific molecular targets. The benzodioxole ring and hydroxyphenyl group are key functional groups that interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N-(4-chlorophenyl)-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxamide
- N-[2-(1,3-benzodioxol-5-ylcarbamoyl)-2-oxoethyl]-N-(4-chlorophenyl)-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxamide
Uniqueness
N-[2-(1,3-benzodioxol-5-ylamino)-2-oxo-1-phenylethyl]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C32H38N2O5 |
|---|---|
Molecular Weight |
530.7 g/mol |
IUPAC Name |
N-[2-(1,3-benzodioxol-5-ylamino)-2-oxo-1-phenylethyl]-3-(3,5-ditert-butyl-4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C32H38N2O5/c1-31(2,3)23-16-20(17-24(29(23)36)32(4,5)6)12-15-27(35)34-28(21-10-8-7-9-11-21)30(37)33-22-13-14-25-26(18-22)39-19-38-25/h7-11,13-14,16-18,28,36H,12,15,19H2,1-6H3,(H,33,37)(H,34,35) |
InChI Key |
HOVCHOGZLMTOAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NC(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(2-fluorophenyl)butanamide](/img/structure/B14998202.png)
![3-(2-ethoxyphenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14998209.png)
![9-(3-bromophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B14998213.png)
![9-(4-bromophenyl)-N-(3,4-dimethylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B14998220.png)
![7-(5-bromo-2-methoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14998221.png)

![Cyclohexyl 4-(4-bromo-2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B14998245.png)

![N-[(4-butylcyclohexyl)carbonyl]valine](/img/structure/B14998251.png)
![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenylbutanamide](/img/structure/B14998256.png)
![N-(4-ethoxyphenyl)-2-[1-(3-methoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B14998280.png)
![N-(2-chlorobenzyl)-6-[1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B14998286.png)
![3,4-dimethoxy-N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}benzamide](/img/structure/B14998294.png)
![8-benzyl-6-(cyclohexylamino)-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14998299.png)
